3,5-Dichlorobiphenyl
Overview
Description
3,5-Dichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are organic compounds consisting of two benzene rings with chlorine atoms attached. Specifically, this compound has chlorine atoms at the 3rd and 5th positions on one of the benzene rings. PCBs were widely used in industrial applications due to their chemical stability and insulating properties, but their production was banned in many countries due to environmental and health concerns .
Mechanism of Action
Target of Action
3,5-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The degradation of pcbs involves key enzymes such as biphenyl 2,3-dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Pharmacokinetics
It is known that pcbs are resistant to environmental degradation and can bioaccumulate in animal tissue . This suggests that this compound may have similar properties, potentially leading to long-term persistence in the body and environment.
Result of Action
Exposure to similar pcbs has been shown to increase dendritic arborization in vitro . This suggests that this compound may have similar neurotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . Therefore, the presence and concentration of this compound in the environment can significantly impact its action and effects.
Biochemical Analysis
Biochemical Properties
3,5-Dichlorobiphenyl interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorobiphenyl can be synthesized through the chlorination of biphenyl. The reaction typically occurs at high temperatures (180-200°C) and is catalyzed by iron . Another method involves the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of biphenyl under specific conditions to ensure the selective substitution of chlorine atoms at the desired positions.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenylols.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the biphenyl structure.
Common Reagents and Conditions:
Reduction: Reductive dechlorination can be achieved using microbial processes under anaerobic conditions.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Chlorinated biphenylols.
Reduction: Less chlorinated biphenyls.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3,5-Dichlorobiphenyl has several applications in scientific research:
Comparison with Similar Compounds
- 2,4’-Dichlorobiphenyl
- 4,4’-Dichlorobiphenyl
- 2,3-Dichlorobiphenyl
- 3,3’-Dichlorobiphenyl
Comparison: 3,5-Dichlorobiphenyl is unique due to the specific positions of the chlorine atoms, which influence its chemical reactivity and biological effects. Compared to other dichlorobiphenyls, it may exhibit different environmental persistence and toxicity profiles .
Properties
IUPAC Name |
1,3-dichloro-5-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZSDTDMQZPUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074137 | |
Record name | 3,5-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34883-41-5 | |
Record name | 3,5-Dichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34883-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IXL47709VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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